molecular formula C10H13NO3S B2832214 3-(Pyrrolidine-1-sulfonyl)phenol CAS No. 1082569-64-9

3-(Pyrrolidine-1-sulfonyl)phenol

Cat. No.: B2832214
CAS No.: 1082569-64-9
M. Wt: 227.28
InChI Key: JMAURKJLWCXKDZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-sulfonyl)phenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyrrolidine and benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate, which is then reacted with phenol to yield the final product .

Industrial Production Methods

Industrial production of 3-(Pyrrolidine-1-sulfonyl)phenol may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidine-1-sulfonyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidine-1-sulfonyl)phenol is unique due to the combination of the pyrrolidine ring, sulfonyl group, and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions and applications in various fields .

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-9-4-3-5-10(8-9)15(13,14)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAURKJLWCXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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